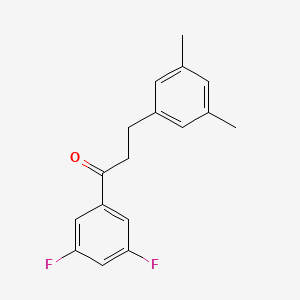

3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Description

Structural Isomers

3',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Table 3: Isomeric Comparison

Electronic and Steric Effects

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHSPWXKLWYALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644921 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-16-3 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Aromatic Substitution and Carbonyl Formation

The most commonly reported synthetic route involves the reaction between 3,5-dimethylbenzaldehyde and 3,5-difluorobenzyl chloride under basic conditions. The key steps are:

- Starting Materials: 3,5-dimethylbenzaldehyde and 3,5-difluorobenzyl chloride.

- Base: Potassium carbonate (K2CO3) is typically used to deprotonate and facilitate nucleophilic substitution.

- Solvent: Dichloromethane (CH2Cl2) or similar organic solvents.

- Reaction Conditions: Reflux under inert atmosphere to promote the reaction.

- Purification: Column chromatography to isolate the pure 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone product.

This method yields the target compound with high purity and is scalable for industrial production by optimizing reaction parameters and employing continuous flow reactors.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but emphasizes:

- Optimization of Reaction Time and Temperature: To maximize yield and minimize by-products.

- Use of Automated Systems: For precise control of reagent addition and reaction monitoring.

- Purification Techniques: Including recrystallization and high-performance liquid chromatography (HPLC) for enhanced purity.

These improvements ensure consistent quality and cost-effectiveness in large-scale manufacturing.

Preparation of Key Intermediate: 3,5-Difluorophenol

A critical intermediate in the synthesis of fluorinated aromatic compounds is 3,5-difluorophenol, which can be prepared by selective defluorination of 1,3,5-trifluorobenzene. The method involves:

- Reagents: 1,3,5-trifluorobenzene, acetohydroxamic acid, potassium carbonate.

- Solvents: N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Stirring under nitrogen atmosphere at room temperature, followed by heating to 80–200 °C for rearrangement.

- Workup: Acidification to pH 5–7, extraction with toluene, solvent removal, and recrystallization.

- Yield and Purity: Yields around 75–81% with purity >99.8% after recrystallization.

This intermediate is essential for introducing fluorine atoms at specific positions in the aromatic ring, which is crucial for the final compound's properties.

Reaction Conditions and Data Summary

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Synthesis of this compound | 3,5-dimethylbenzaldehyde + 3,5-difluorobenzyl chloride, K2CO3 | Dichloromethane | Reflux (~40°C) | Several hours | High | High |

| Preparation of 3,5-difluorophenol (Intermediate) | 1,3,5-trifluorobenzene + acetohydroxamic acid + K2CO3 | DMF or DMSO | 90°C | 5 hours | 75–81 | >99.8 |

Chemical Reaction Analysis

- Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring are introduced or manipulated via nucleophilic substitution reactions, often facilitated by bases and specific reagents like acetohydroxamic acid for selective defluorination.

- Carbonyl Formation: The propiophenone structure is formed by coupling the aromatic rings through a carbonyl group, typically via condensation or substitution reactions involving benzaldehyde derivatives and benzyl halides.

- Purification: Column chromatography and recrystallization are standard to achieve high purity, essential for research and industrial applications.

Research Findings and Applications

- The synthetic methods have been optimized to balance yield, purity, and scalability.

- The presence of fluorine atoms at the 3' and 5' positions significantly influences the electronic properties and reactivity of the compound, making it valuable in medicinal chemistry and material science research.

- The preparation of 3,5-difluorophenol as an intermediate is a key step that has been improved for better atom economy and safer processes.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(3,5-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules due to its unique structural properties .

Biology

- Antimicrobial Activity : Research has demonstrated significant antibacterial effects against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

- Enzyme Interaction Studies : Investigated for its role in enzyme-catalyzed reactions, providing insights into metabolic pathways.

Medicine

- Pharmacological Properties : Ongoing studies explore its anti-inflammatory and analgesic effects, making it a candidate for drug development.

- Cancer Research : The compound's ability to interact with specific biological targets is being studied for potential anticancer applications.

Industry

- Production of Specialty Chemicals : Utilized in creating fragrances and dyes due to its distinctive chemical properties .

Data Table of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Valuable for creating complex molecules |

| Biology | Antimicrobial studies | Significant activity against Gram-positive bacteria |

| Medicine | Drug development | Potential anti-inflammatory and analgesic effects |

| Industry | Fragrance production | Used in specialty chemicals |

Case Studies

- Antimicrobial Studies :

-

Pharmacological Research :

- Investigations into the anti-inflammatory properties of this compound have shown promising results in preclinical models, suggesting mechanisms that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methyl Substitutions

The following table summarizes key differences between the target compound and structurally related propiophenones:

| Compound Name | Substituents | Molecular Formula | Biological Activity | Key Features | References |

|---|---|---|---|---|---|

| 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone | 3',5'-F; 3-(3,5-dimethylphenyl) | C₁₇H₁₅F₂O | Hypothesized antimicrobial | High electronegativity from F; steric bulk from methyl groups | Inferred |

| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | 3',4'-F; 3-(2,5-dimethylphenyl) | C₁₇H₁₆F₂O | Antimicrobial, anti-inflammatory | Fluorine positions alter electronic density | |

| 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone | 4'-F; 3-(3,4,5-trifluorophenyl) | C₁₅H₉F₄O | Anticancer (MCF-7 cytotoxicity) | Multiple F atoms enhance bioactivity | |

| 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 3',5'-CH₃; 3-(3,5-dimethylphenyl) | C₁₉H₂₂O | Enzyme inhibition, receptor binding | Methyl groups increase hydrophobicity | |

| 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone | 2',4'-F; 3-(3,4,5-trifluorophenyl) | C₁₅H₉F₅O | Antiparasitic (Leishmania) | Enhanced hydrogen bonding from F clusters |

Key Observations :

- Fluorine vs. Methyl Substitutions : Fluorine increases electronegativity and binding affinity to targets like enzymes, whereas methyl groups enhance lipophilicity and membrane permeability .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | |

|---|---|---|---|---|

| This compound | ~274.3 | 3.8 | <1 (DMSO) | |

| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | 274.31 | 3.5 | 2.1 (DMSO) | |

| 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | 266.38 | 4.2 | <0.5 (Water) |

Biological Activity

3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of aromatic ketones. Its unique structural features, including difluoromethyl and dimethyl substituents, suggest potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, summarizing research findings, potential mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 308.34 g/mol. The structure includes:

- A propiophenone backbone.

- Two fluorine atoms at the 3' and 5' positions of the aromatic ring.

- Dimethyl groups at the 3 and 5 positions of the phenyl moiety.

These features contribute to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various molecular targets, including enzymes and receptors. The mechanism of action for this compound may involve:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with specific receptors that could alter signaling pathways.

Understanding these interactions is crucial for elucidating the pharmacological potential of this compound.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Compounds with similar structural motifs have shown effectiveness against various bacterial strains. Further investigation is needed to quantify this activity and determine the spectrum of effectiveness.

Anti-inflammatory Effects

Similar compounds have been explored for their anti-inflammatory properties. The presence of multiple aromatic rings and methyl groups may enhance interaction with inflammatory mediators, suggesting that this compound could also possess anti-inflammatory activity.

Anticancer Potential

The structural characteristics imply potential anticancer activity, as many aromatic ketones have been associated with cytotoxic effects on cancer cells. Studies focusing on cell viability assays and apoptosis induction are necessary to evaluate its efficacy in cancer treatment.

Research Findings

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of structurally related compounds, revealing that modifications in substituents significantly affected efficacy against Staphylococcus aureus and E. coli.

- Anti-inflammatory Research : In vitro studies indicated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in macrophages.

Q & A

Q. What are the recommended synthetic routes for 3',5'-difluoro-3-(3,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

Synthesis typically involves halogen substitution and catalytic carbonylation, as demonstrated in structurally similar fluorinated benzophenones . Key variables include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Temperature control : Reactions above 80°C may lead to side products (e.g., dehalogenation or over-fluorination).

- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates.

Yield optimization requires iterative adjustment of these parameters, monitored via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., doublets for para-fluorines). The 3,5-dimethylphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or fluorine groups) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via TLC or HPLC.

- Light sensitivity : UV-Vis spectroscopy can detect photolytic byproducts (e.g., quinone formation) .

- Recommendation : Store at –20°C in amber vials under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- DFT calculations : Simulate transition states for fluorination or cross-coupling steps using software like Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Solvent effects : Use COSMO-RS models to estimate solvation energies and optimize reaction media .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Q. How to design experiments evaluating the compound’s environmental fate and ecotoxicology?

- OECD 301/305 guidelines : Test biodegradability in aqueous media and bioaccumulation in model organisms (e.g., Daphnia magna).

- LC-MS/MS : Quantify degradation products (e.g., fluorinated phenols) in simulated wastewater .

- Microcosm studies : Assess soil adsorption coefficients (Kd) to predict mobility in ecosystems .

Q. What methodologies address regioselectivity challenges during functionalization of the difluorophenyl moiety?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control substitution patterns .

- Competitive kinetic studies : Compare reaction rates of mono- vs. di-fluorinated analogs under identical conditions to identify steric/electronic barriers .

Q. How can in vitro assays elucidate the compound’s mechanism of action in biological systems?

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HepG2) to quantify IC₅₀ values.

- Enzyme inhibition studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interactions .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction in treated cells .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem/ECHA entries to ensure consistency .

- Risk mitigation : Adopt GHS-compliant safety protocols (e.g., PPE for skin/eye protection) during synthesis .

- Collaborative frameworks : Align experimental designs with projects like INCHEMBIOL for environmental impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.